molecular formula C16H24Si B3273560 Triethyl(4-phenylbut-1-yn-1-yl)silane CAS No. 58924-22-4

Triethyl(4-phenylbut-1-yn-1-yl)silane

Cat. No. B3273560
CAS RN: 58924-22-4
M. Wt: 244.45 g/mol
InChI Key: OANZWXAXLWMUTN-UHFFFAOYSA-N
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Description

Triethyl(4-phenylbut-1-yn-1-yl)silane is a versatile organic compound that has gained significant interest in the field of organic synthesis. It is a type of organosilicon compound that has a unique structure, making it a valuable building block for various chemical reactions.

Mechanism of Action

The mechanism of action of triethyl(4-phenylbut-1-yn-1-yl)silane is not well understood. However, it is believed that its unique structure allows it to participate in various chemical reactions, such as cross-coupling reactions, nucleophilic addition reactions, and cycloaddition reactions. These reactions can result in the formation of new organic compounds with desirable properties.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of triethyl(4-phenylbut-1-yn-1-yl)silane. However, it is known that organosilicon compounds, in general, have low toxicity and are relatively inert in biological systems. Therefore, it is unlikely that triethyl(4-phenylbut-1-yn-1-yl)silane would have significant biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of triethyl(4-phenylbut-1-yn-1-yl)silane is its versatility as a building block for various chemical reactions. It is also relatively easy to synthesize and handle in the laboratory. However, its limitations include its high cost and limited availability. Additionally, its reactivity can make it difficult to control in some reactions, which can lead to unwanted side products.

Future Directions

There are numerous future directions for the research and development of triethyl(4-phenylbut-1-yn-1-yl)silane. One potential area of research is the synthesis of new silicon-containing polymers with unique properties, such as improved mechanical strength or biocompatibility. Another area of research is the development of new synthetic routes for triethyl(4-phenylbut-1-yn-1-yl)silane that are more cost-effective and environmentally friendly. Additionally, the use of triethyl(4-phenylbut-1-yn-1-yl)silane as a ligand in organometallic chemistry could lead to the discovery of new catalysts with improved activity and selectivity.
Conclusion
In conclusion, triethyl(4-phenylbut-1-yn-1-yl)silane is a valuable building block for various chemical reactions and has numerous scientific research applications. Its unique structure allows it to participate in various chemical reactions, and its versatility makes it a valuable tool for organic synthesis. However, its high cost and limited availability are significant limitations that need to be addressed. Future research directions for triethyl(4-phenylbut-1-yn-1-yl)silane include the development of new synthetic routes, the synthesis of new silicon-containing polymers, and the use of triethyl(4-phenylbut-1-yn-1-yl)silane as a ligand in organometallic chemistry.

Scientific Research Applications

Triethyl(4-phenylbut-1-yn-1-yl)silane has found numerous applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. It is also used as a ligand in organometallic chemistry, where it can coordinate with transition metals to form stable complexes. Additionally, it has been used as a precursor for the synthesis of silicon-containing polymers, which have potential applications in the fields of electronics, optics, and biomedical engineering.

properties

IUPAC Name

triethyl(4-phenylbut-1-ynyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24Si/c1-4-17(5-2,6-3)15-11-10-14-16-12-8-7-9-13-16/h7-9,12-13H,4-6,10,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANZWXAXLWMUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#CCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736609
Record name Triethyl(4-phenylbut-1-yn-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl(4-phenylbut-1-yn-1-yl)silane

CAS RN

58924-22-4
Record name Triethyl(4-phenylbut-1-yn-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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